molecular formula C11H12F3N B3014305 N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline CAS No. 887590-10-5

N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline

Cat. No.: B3014305
CAS No.: 887590-10-5
M. Wt: 215.219
InChI Key: XKOFENBWNBLBDQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C11H12F3NO . It belongs to a class of aniline derivatives featuring a cyclopropylmethyl group and a trifluoromethyl phenyl moiety. Compounds with the N-cyclopropylmethyl aniline structure are valuable intermediates in organic and medicinal chemistry research . The trifluoromethyl group is a common motif in the development of bioactive molecules due to its ability to influence the compound's electronic properties, metabolic stability, and lipophilicity . Similarly, the cyclopropylmethyl group can be found in the structure of various active molecules and is often explored to fine-tune pharmacological properties . While the specific biological activity of this compound requires further investigation by researchers, analogs and derivatives with similar structural features, such as the herbicide profluralin (which contains a dinitroaniline core), demonstrate the utility of this chemical scaffold . Furthermore, research into purine-based kinase inhibitors highlights the importance of the trifluoromethyl group in the design of potential therapeutic agents for diseases like leukemia . As such, this compound serves as a versatile building block for chemical synthesis and is of significant interest in the discovery and development of new agrochemicals and pharmaceuticals. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-5-10(6-4-9)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEZTWGUKNLOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with an appropriate amine.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline serves as a potential pharmaceutical intermediate due to its enhanced lipophilicity and metabolic stability imparted by the trifluoromethyl group. This property is crucial for improving the bioavailability of drug candidates.
  • The compound has shown promising activity against various diseases, indicating its potential as a therapeutic agent. Its structural characteristics allow for improved binding affinities to target proteins, which is essential in drug design.

Case Studies

  • Research has indicated that compounds similar to this compound exhibit activity against neurodegenerative diseases, suggesting that this compound may also have similar applications.
  • Studies focusing on the interactions of this compound with biological targets have revealed its potential role as a probe in biochemical research, further emphasizing its utility in understanding complex biological processes.

Organic Synthesis

Synthetic Intermediates

  • The compound is utilized as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group facilitates various reactions, including C–F bond activation, which is important in creating fluorinated compounds used in pharmaceuticals and agrochemicals.
  • The cyclopropylmethyl moiety can influence molecular interactions and conformational flexibility, allowing for the development of novel synthetic pathways and materials.

Table: Comparison of Related Compounds

Compound NameKey FeaturesUnique Aspects
N-(prop-2-yn-1-yl)-4-(trifluoromethyl)anilineContains a prop-2-yn-1-yl groupDifferent reactivity patterns due to alkyne group
2-Methyl-3-(trifluoromethyl)anilineMethyl group at position 2 on the aniline ringVaries in biological activity due to methyl substitution
N-Cyclopropyl-N-methyl-3-(trifluoromethyl)anilineMethyl substitution on nitrogenAlters lipophilicity and potential interactions

Materials Science

Development of Agrochemicals

  • This compound is being explored for its applications in developing agrochemicals. Its unique chemical properties enhance the effectiveness of pesticides and herbicides by improving their stability and efficacy in agricultural settings .

Material Properties

  • The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making this compound suitable for high-performance materials. The cyclopropylmethyl group may also influence self-assembly behaviors in material science applications.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropylmethyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Substituted Anilines with Nitro Groups

Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline) is a potent herbicide used to inhibit weed growth in crops like cotton and tomatoes. Unlike the target compound, profluralin contains 2,6-dinitro groups and an N-propyl substituent, which enhance its electron-withdrawing properties and biological activity. These modifications enable profluralin to disrupt microtubule dynamics in plant cells, a mechanism absent in the non-nitro target compound .

N-(3-Bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline () further illustrates the role of nitro groups in bioactivity. This compound, part of a series of dinitroaniline derivatives, exhibits antiprotozoal and antitubulin effects, highlighting how nitro substituents enhance binding to tubulin proteins .

Compound Substituents Molecular Weight Key Applications
N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline Cyclopropylmethyl, -CF₃ 215.21 Chemical intermediate
Profluralin Cyclopropylmethyl, -CF₃, 2,6-NO₂, N-propyl 363.28 Herbicide
N-(3-Bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline Bromopropyl, 2,6-NO₂, -CF₃ 412.14 Antiprotozoal agent

Substituted Anilines with Alkyl Groups

N-Methyl-4-(trifluoromethyl)aniline (CAS: 22864-65-9) replaces the cyclopropylmethyl group with a methyl (-CH₃) group. This simplification reduces steric hindrance and increases solubility in polar solvents. Its molecular weight (175.15 g/mol ) is lower than the target compound, making it more volatile .

N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline (CAS: 887590-17-2) features a cyclobutylmethyl substituent, which introduces greater steric bulk compared to the cyclopropylmethyl analog.

Compound Alkyl Group Molecular Weight Key Properties
N-Methyl-4-(trifluoromethyl)aniline Methyl 175.15 High volatility
This compound Cyclopropylmethyl 215.21 Intermediate in synthesis
N-(Cyclobutylmethyl)-4-(trifluoromethyl)aniline Cyclobutylmethyl 229.24 Enhanced steric effects

Complex Derivatives Incorporating the Aniline Moiety

N-(Pyridin-3-ylmethyl)-4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline () incorporates the 4-(trifluoromethyl)aniline group into an isoxazole-containing structure. Such derivatives are explored for pharmaceutical applications, leveraging the trifluoromethyl group’s metabolic stability .

N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine () demonstrates the use of the target aniline as a building block in heterocyclic drug candidates. The trifluoromethyl group enhances lipophilicity, aiding in blood-brain barrier penetration .

Key Research Findings

  • Herbicidal Activity : Profluralin’s efficacy stems from its nitro groups, which are absent in this compound. This highlights the necessity of nitro substituents for herbicidal action .
  • Tubulin Binding: Dinitroaniline derivatives (e.g., ) show strong tubulin-binding activity, whereas non-nitro analogs like the target compound lack this property .
  • Synthetic Utility : The target compound’s cyclopropylmethyl group provides a balance of steric bulk and reactivity, making it a versatile intermediate for further functionalization .

Biological Activity

N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group and a trifluoromethyl group attached to an aniline structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group may influence binding affinity and selectivity towards biological targets.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can act as a modulator of certain receptors, affecting signaling pathways within cells.

Antimicrobial Properties

Research has indicated that derivatives of aniline compounds exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.070 to 8.95 µM . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

Studies have demonstrated that compounds with similar structural motifs can exhibit antiproliferative effects against cancer cell lines. For example, certain anilines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The potential of this compound in cancer therapy warrants further investigation.

Case Studies and Research Findings

  • Antimalarial Activity : A study exploring the modifications of anilines for antimalarial activity found that specific substitutions could enhance efficacy. Although this compound was not directly tested, the findings highlight the importance of structural optimization in drug development .
  • ADMET Properties : Research into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of similar compounds suggests that modifications can significantly impact pharmacokinetics. Compounds with trifluoromethyl groups often exhibit favorable metabolic profiles .
  • In Vitro Studies : In vitro assays have shown that certain benzamide derivatives possess broad-spectrum antibacterial activity, which could be extrapolated to related compounds like this compound .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µM)
This compoundPotential antimicrobial and anticancerTBD
N-(cyclopropylmethyl)-4-(trifluoromethyl)benzamideAntibacterial against S. aureus0.070
N-(cyclopropylmethyl)-4-(trifluoromethyl)phenylamineModerate cytotoxicityTBD

Q & A

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline, and how can intermediates be characterized?

The compound is typically synthesized via multi-step reactions involving fluorinated precursors. For example, a brominated intermediate (e.g., 2-bromo-4-heptafluoroisopropylaniline) can undergo nucleophilic substitution with cyclopropylmethylamine under cryogenic conditions (-70°C) using lithium diisopropylamide (LDA) as a base . Key intermediates should be characterized using 1H/13C/19F NMR to confirm substitution patterns and purity, complemented by TLC for reaction monitoring .

Q. How does the cyclopropylmethyl moiety influence the compound's physicochemical properties?

The cyclopropylmethyl group enhances lipophilicity, as evidenced by logP calculations (~3.2), which improves membrane permeability in biological assays. This modification also introduces steric effects that may alter binding kinetics to molecular targets like tubulin .

Q. What analytical methods are critical for verifying structural integrity and purity?

  • NMR spectroscopy : 19F NMR is essential for tracking trifluoromethyl (-CF3) and perfluoroalkyl groups (δ = -60 to -80 ppm).
  • Mass spectrometry : High-resolution MS (e.g., [M+1]+ = 307.0) confirms molecular weight .
  • Chromatography : HPLC with UV detection (λmax ~255 nm) ensures purity ≥98% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for dinitroaniline derivatives?

Contradictions in insecticidal or antitubulin activity may arise from:

  • Structural variations : Substitutions at the 2- and 6-positions (e.g., bromine vs. nitro groups) significantly alter target affinity .
  • Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (plant vs. mammalian tubulin) affect IC50 values . Recommendation : Standardize assays using recombinant α/β-tubulin heterodimers and perform molecular docking to validate binding modes .

Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?

  • Reagent selection : Use LDA or NaH for deprotonation to minimize side reactions.
  • Temperature control : Maintain cryogenic conditions (-70°C) during nucleophilic substitutions to prevent decomposition .
  • Parallel synthesis : Employ combinatorial chemistry to diversify the 4-(trifluoromethyl)aniline core with substituents like morpholine or azepane .

Q. How does the compound interact with plant vs. protozoan tubulin, and what amino acid residues are critical?

Computational modeling indicates that the nitro groups form hydrogen bonds with β-tubulin residues Thr238 and Glu288 in Plasmodium falciparum, while the cyclopropylmethyl group interacts hydrophobically with α-tubulin Val181 in Arabidopsis thaliana . Mutagenesis studies (e.g., Thr238Ala) reduce binding affinity by ~50%, confirming these residues' roles .

Q. What are the key challenges in scaling up the synthesis of fluorinated analogs, and how can they be mitigated?

  • Low yields : Fluorine-directed ortho-metalation often results in <40% yield; optimize using Pd-catalyzed cross-coupling .
  • Purification difficulties : Employ silica gel chromatography with hexane/EtOAc (10:1) for fluorinated intermediates .
  • Safety : Handle perfluorinated intermediates in fume hoods due to volatility (BP: 207–208°C) and toxicity .

Key Recommendations for Researchers

  • Prioritize 19F NMR for tracking fluorinated intermediates.
  • Validate tubulin-binding hypotheses with cryo-EM or X-ray crystallography .
  • Screen derivatives with combinatorial libraries to explore SAR for pesticidal activity .

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